molecular formula C13H15ClFNO2 B3021422 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl CAS No. 936648-40-7

6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl

Cat. No. B3021422
CAS RN: 936648-40-7
M. Wt: 271.71
InChI Key: VITABEUPCHVIAC-UHFFFAOYSA-N
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Description

6-Fluorospiro[chroman-2,4’-piperidin]-4-one hcl is a compound with the molecular formula C13H17ClFNO . It is also known by several synonyms, including 936648-52-1, 6-fluorospiro[chromane-2,4’-piperidine] hydrochloride, and 6-fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine] hydrochloride .


Molecular Structure Analysis

The molecular structure of 6-Fluorospiro[chroman-2,4’-piperidin]-4-one hcl includes a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The InChI string for this compound is InChI=1S/C13H16FNO.ClH/c14-11-1-2-12-10 (9-11)3-4-13 (16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H .

Scientific Research Applications

6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl has been used in a wide range of scientific research applications. It has been used in the fields of medicine and biology as a fluorescent probe for imaging, as a reagent for the synthesis of other compounds, and as a drug delivery system. In addition, this compound has been used in the study of the structure and function of proteins, as well as in the study of enzyme activity.

Advantages and Limitations for Lab Experiments

6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl has a number of advantages for use in laboratory experiments. It has a high solubility in water, which makes it easy to work with in aqueous solutions. In addition, it is non-toxic and relatively unreactive, which makes it safe to use in experiments. However, this compound has some limitations for use in laboratory experiments. It has a relatively low fluorescence intensity, and it is not very stable when exposed to light or heat.

Future Directions

There are a number of potential future directions for the use of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl in scientific research. One potential area of research is the development of new applications for this compound, such as for drug delivery or for imaging. Another potential area of research is the development of new synthesis methods for this compound, which could lead to improved yields and reduced costs. Finally, further research into the mechanism of action of this compound could lead to a better understanding of its effects on proteins and other molecules in the cell.

properties

IUPAC Name

6-fluorospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITABEUPCHVIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936648-40-7
Record name Spiro[2H-1-benzopyran-2,4′-piperidin]-4(3H)-one, 6-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936648-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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